![molecular formula C14H14N2O3 B1305776 3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 200431-54-5](/img/structure/B1305776.png)
3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" is a bicyclic structure that incorporates a pyridine ring and a carboxylic acid functionality. This structure is of interest due to its potential applications in medicinal chemistry and material science. The pyridine moiety is a common pharmacophore in drug design, and the bicyclic framework can impart rigidity and specificity in molecular interactions.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through the heating of azabicyclo[3.2.0]hept-2-en-4-ones in toluene, as described in the formation of pyridines from a proposed 3-azacyclopentadienone intermediate. This process is analogous to the synthesis of benzenes from cyclopentadienones and involves a Diels-Alder reaction followed by the extrusion of carbon monoxide and loss of hydrogen . Additionally, the synthesis of related bicyclic structures with nitrogen-containing groups, such as 2-azabicyclo[2.2.1]hept-5-enes, can be achieved through radical addition and rearrangement reactions, which provide access to polysubstituted pyrrolidines .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit significant conjugation due to the presence of the pyridine ring and the carboxylic acid moiety. This conjugation can affect the electronic distribution and reactivity of the molecule. The bicyclic framework provides a rigid backbone that can influence the overall geometry and steric interactions of the compound.
Chemical Reactions Analysis
The reactivity of the compound is expected to be influenced by the functional groups present. The carboxylic acid group can participate in a variety of reactions, including esterification and amidation. The pyridine ring can undergo electrophilic substitution reactions, and its nitrogen atom can act as a coordination site for metal ions, which is relevant in the formation of cocrystals and complexes . The bicyclic structure may also undergo reactions typical of cycloalkenes, such as addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" would be influenced by its molecular structure. The presence of both a pyridine ring and a carboxylic acid group suggests that the compound would exhibit both basic and acidic properties. The compound's solubility in various solvents would be determined by these polar functional groups. The rigidity of the bicyclic framework could also affect the melting and boiling points of the compound. The pyridine and carboxylic acid functionalities are likely to be involved in hydrogen bonding, which could influence the compound's crystallization behavior and its potential to form cocrystals with other molecules .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13(16-10-2-1-5-15-7-10)11-8-3-4-9(6-8)12(11)14(18)19/h1-5,7-9,11-12H,6H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKOTWHALFPHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CN=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386416 |
Source


|
| Record name | ST50445536 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
200431-54-5 |
Source


|
| Record name | ST50445536 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1305696.png)
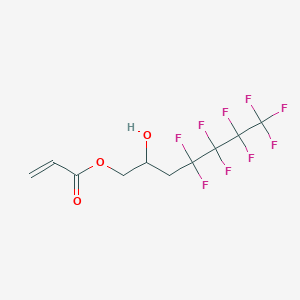
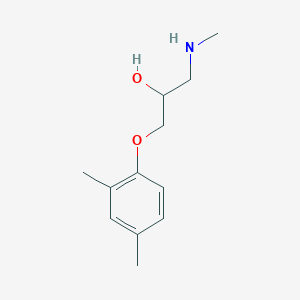
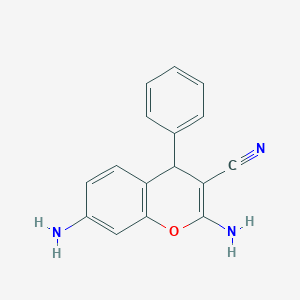
![1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305707.png)
![3-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1305708.png)
![4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride](/img/structure/B1305717.png)
![3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid](/img/structure/B1305720.png)
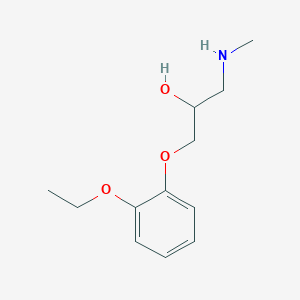
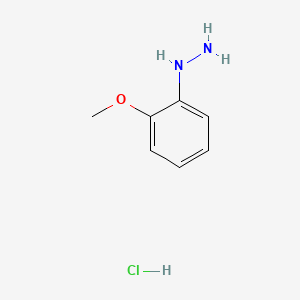
![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride](/img/structure/B1305732.png)
